molecular formula C18H34Br2O2 B1219166 6,7-Dibromostearic acid CAS No. 96497-68-6

6,7-Dibromostearic acid

Cat. No.: B1219166
CAS No.: 96497-68-6
M. Wt: 442.3 g/mol
InChI Key: SWFMDFRDYDMKQK-UHFFFAOYSA-N
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Description

6,7-Dibromostearic acid (C₁₈H₃₄Br₂O₂) is a brominated derivative of stearic acid, where bromine atoms are substituted at the 6th and 7th carbon positions. It is synthesized by reacting petroselinic acid (cis-6-octadecenoic acid) with bromine (Br₂) in chloroform at -20°C, followed by purification to remove excess bromine . This compound is notable for its role in fluorescence quenching studies, particularly in probing the depth-dependent localization of tryptophan residues in membrane-bound peptides like melittin . Unlike charged quenchers, 6,7-dibromostearic acid is non-polar, enabling it to interact with hydrophobic regions of lipid bilayers.

Properties

IUPAC Name

6,7-dibromooctadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34Br2O2/c1-2-3-4-5-6-7-8-9-10-13-16(19)17(20)14-11-12-15-18(21)22/h16-17H,2-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFMDFRDYDMKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(C(CCCCC(=O)O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34Br2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00914491
Record name 6,7-Dibromooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96497-68-6
Record name 6,7-Dibromostearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096497686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dibromooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Positional Isomers: 9,10-Dibromostearic Acid and 12-Bromostearic Acid

Fluorescence Quenching Efficiency

CompoundLipid EnvironmentQuenching Constant (Ksv, M⁻¹)Interpretation
6,7-Dibromostearic acidEgg PC12.5High accessibility of tryptophan in egg PC membranes
6,7-Dibromostearic acidCardiolipin3.8Lower quenching suggests deeper peptide penetration into cardiolipin bilayers
9,10-Dibromostearic acidEgg PCData not explicitly providedUsed in membrane depth analysis; quenching efficiency likely position-dependent

The 4-fold lower quenching constant of 6,7-dibromostearic acid in cardiolipin versus egg PC indicates that the tryptophan residue is buried deeper in cardiolipin membranes, reducing collision frequency with the quencher . In contrast, 9,10-dibromostearic acid and 12-bromostearic acid are employed to study energy transfer and membrane dynamics but lack direct quantitative comparisons in the provided data .

Other Halogenated Stearic Acids: Chlorinated and Iodinated Derivatives

Hemolytic Properties

  • Oleic acid (unsaturated): High hemolytic activity due to unsaturated bonds.
  • Stearic acid (saturated): Low hemolytic activity.
  • Dibromostearic acids (6,7 or 9,10): Bromination reduces hemolytic power, aligning it closer to stearic acid .
  • Chlorodostearic acid and dihydroxystearic acid : Similar saturation eliminates hemolytic activity, emphasizing the role of halogen type and position .

Mono- vs. Dibrominated Stearic Acids

    Monobromostearic acid: Retains partial unsaturated character, leading to intermediate hemolytic activity between oleic and stearic acids . Dibromostearic acids: Full saturation of double bonds results in properties akin to stearic acid, minimizing biological activity .


Research Findings and Data Tables

Table 2: Hemolytic Activity Comparison

CompoundHemolytic Activity (Relative to Oleic Acid)
Oleic acidHigh
6,7-Dibromostearic acidLow (similar to stearic acid)
Chlorodostearic acidLow

Q & A

Q. What are the standard protocols for synthesizing 6,7-dibromostearic acid from oleic acid?

The synthesis involves bromination of oleic acid under controlled conditions. Dissolve oleic acid in glacial acetic acid and add bromine dropwise while maintaining temperatures below 11°C to prevent side reactions . After bromine absorption, purify the product by washing with water to remove acetic acid and unreacted bromine. Recrystallize the crude product using acetone/water mixtures at low temperatures (-20°C) to isolate pure 6,7-dibromostearic acid . Note: Regioselectivity (6,7 vs. 9,10 positions) depends on reaction conditions and starting material purity; confirm structure via NMR or mass spectrometry.

Q. How should researchers handle 6,7-dibromostearic acid to ensure safety and stability?

Due to bromine’s toxicity, work in a fume hood with gloves, goggles, and protective clothing. The compound is stable in organic solvents (e.g., acetone, ethanol) but degrades in aqueous solutions. Store in airtight containers at low temperatures (-20°C) to prevent oxidation. Neutralize waste with sodium hydroxide and dispose via certified hazardous waste protocols .

Q. What methods are used to incorporate 6,7-dibromostearic acid into phospholipid membranes for fluorescence studies?

Incorporate the compound into lipid vesicles (e.g., egg phosphatidylcholine) by co-dissolving it with lipids in organic solvent, followed by solvent evaporation and hydration. Use molar ratios of 1:100 (quencher:lipid phosphorus) to avoid membrane disruption. Validate incorporation via fluorescence quenching of tryptophan residues in membrane-bound peptides (e.g., melittin) at excitation/emission wavelengths of 280/335 nm .

Advanced Research Questions

Q. How can researchers calculate the bimolecular quenching constant (k_q) for 6,7-dibromostearic acid in lipid bilayers?

Perform Stern-Volmer analysis: Measure fluorescence intensity (F) of a probe (e.g., fluorenyl fatty acids) at increasing quencher concentrations. Plot F₀/F vs. quencher concentration (corrected for partitioning into lipid phases). Calculate k_q using the equation K_{SV} = k_q \cdot \tau₀, where K_{SV} is the Stern-Volmer constant and τ₀ is the probe’s unquenched fluorescence lifetime. Account for partition coefficients to avoid overestimating quenching efficiency .

Q. How do conflicting localization data arise when using 6,7-dibromostearic acid as a quencher, and how can they be resolved?

Discrepancies may stem from uneven quencher distribution in membranes or competing interactions with hydrophobic tails. Use complementary techniques:

  • Compare quenching efficiency with depth-dependent probes (e.g., 12-bromostearic acid) to infer transverse positioning .
  • Validate via electron paramagnetic resonance (EPR) or molecular dynamics simulations to resolve spatial ambiguities.
  • Ensure consistent lipid compositions and quencher:lipid ratios across experiments .

Q. What experimental approaches determine the partition coefficient (K_p) of 6,7-dibromostearic acid between aqueous and lipid phases?

Equilibrate the compound with lipid vesicles (e.g., phosphatidylcholine) and separate phases via centrifugation or dialysis. Quantify the quencher concentration in aqueous phases using HPLC or UV-Vis spectroscopy. Calculate K_p as [quencher]{lipid}/[quencher]{aqueous}. For accuracy, repeat at varying lipid concentrations and apply corrections for membrane curvature effects .

Methodological Considerations

  • Regiochemical Confirmation : Synthesized dibromostearic acid may include 9,10-isomer impurities. Use thin-layer chromatography (TLC) or reverse-phase HPLC to verify regiochemistry .
  • Quenching Artifacts : Control for inner-filter effects by measuring absorbance at excitation/emission wavelengths. Use low quencher concentrations (<5 mol% of lipid) to minimize membrane perturbation .
  • Data Reproducibility : Document lipid sources, vesicle preparation methods, and temperature conditions, as these affect quenching outcomes .

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